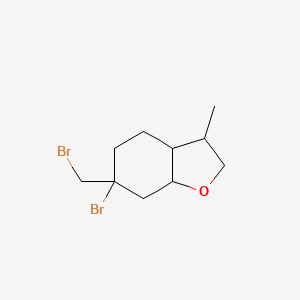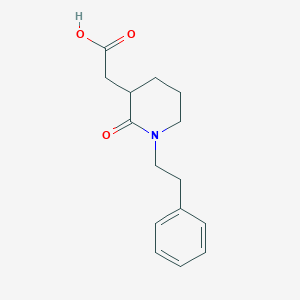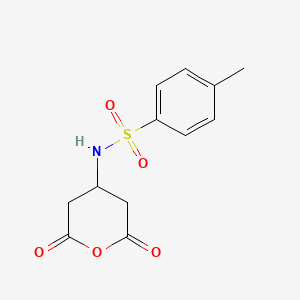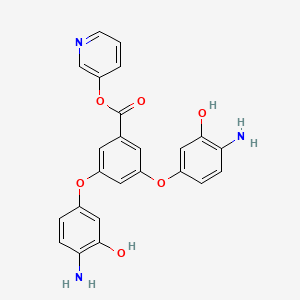
6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran is a brominated organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran typically involves the bromination of specific precursor molecules. One common method involves the reaction of 2,4-di-O-acetylcellulose with N-bromosuccinimide and triphenylphosphine in DMFA (dimethylformamide) to produce acetylated 6-bromo-6-desoxycellulose . The reaction conditions include maintaining a controlled temperature and using specific reagents to ensure the desired bromination occurs.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for efficiency, yield, and safety, ensuring that the compound is produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, triphenylphosphine for substitution reactions, and various oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and solvents such as DMFA .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination reactions can produce brominated derivatives, while substitution reactions can yield compounds with different functional groups.
Scientific Research Applications
6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran has several scientific research applications:
Biology: The compound’s brominated structure makes it useful in studying biological processes and interactions.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with other molecules, leading to various chemical transformations. These interactions can affect biological processes and pathways, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A brominated pyridine derivative used in similar applications.
6-Bromo-6′-chloro-[3,3′]bipyridine: Another brominated compound with comparable properties.
Uniqueness
6-Bromo-6-(bromomethyl)-3-methyloctahydro-1-benzofuran is unique due to its specific structure, which includes both bromine atoms and a benzofuran ring. This combination of features gives it distinct chemical properties and makes it valuable for various applications in research and industry.
Properties
CAS No. |
832721-46-7 |
|---|---|
Molecular Formula |
C10H16Br2O |
Molecular Weight |
312.04 g/mol |
IUPAC Name |
6-bromo-6-(bromomethyl)-3-methyl-3,3a,4,5,7,7a-hexahydro-2H-1-benzofuran |
InChI |
InChI=1S/C10H16Br2O/c1-7-5-13-9-4-10(12,6-11)3-2-8(7)9/h7-9H,2-6H2,1H3 |
InChI Key |
XMUKMCRYGCRIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2C1CCC(C2)(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-N-[2-(bromomethyl)phenyl]aniline](/img/structure/B14204454.png)

![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)

![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)

![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)




